S-1,3-benzothiazol-2-yl diethylcarbamothioate
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Overview
Description
S-1,3-benzothiazol-2-yl diethylcarbamothioate is a chemical compound with the molecular formula C12H14N2S3. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-benzothiazol-2-yl diethylcarbamothioate can be achieved through several synthetic pathways. One common method involves the reaction of 2-mercaptobenzothiazole with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
S-1,3-benzothiazol-2-yl diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
S-1,3-benzothiazol-2-yl diethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of S-1,3-benzothiazol-2-yl diethylcarbamothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-benzothiazol-2-yl diethyldithiocarbamate
- 2-mercaptobenzothiazole
- Benzothiazole-2-thiol
Uniqueness
S-1,3-benzothiazol-2-yl diethylcarbamothioate is unique due to its specific structure, which combines the benzothiazole ring with a diethylcarbamothioate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
CAS No. |
61670-49-3 |
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Molecular Formula |
C12H14N2OS2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C12H14N2OS2/c1-3-14(4-2)12(15)17-11-13-9-7-5-6-8-10(9)16-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
KLVODDRHDHNROP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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